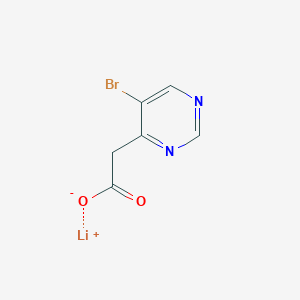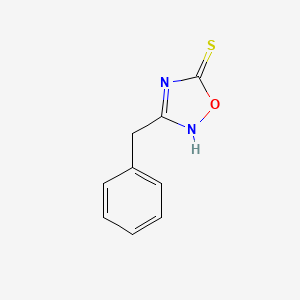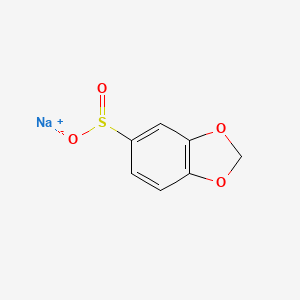![molecular formula C12H14N2O B12314651 N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is an organic compound that belongs to the class of amides It features a 3-methylphenyl group attached to an acetamide moiety, with a prop-2-yn-1-yl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide typically involves the reaction of 3-methylphenylamine with propargyl bromide to form the intermediate N-(3-methylphenyl)propargylamine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reactions are usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetic acid, while reduction could produce N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]ethanol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]ethanol: A similar compound with an ethanol group instead of an acetamide moiety.
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetic acid: An oxidized derivative of the original compound.
Uniqueness
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 3-methylphenyl group and a prop-2-yn-1-yl substituent on the acetamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-(prop-2-ynylamino)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-7-13-9-12(15)14-11-6-4-5-10(2)8-11/h1,4-6,8,13H,7,9H2,2H3,(H,14,15) |
InChIキー |
UQAUOQYVVAMUOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CNCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

